1,1'-(Pentadecane-1,15-diyl)dipyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Pentadecane-1,15-diyl)dipyrene is a chemical compound characterized by the presence of two pyrene units connected by a pentadecane chain. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields .
Preparation Methods
The synthesis of 1,1’-(Pentadecane-1,15-diyl)dipyrene typically involves the reaction of pyrene with a pentadecane chain precursor. The synthetic route may include:
Chemical Reactions Analysis
1,1’-(Pentadecane-1,15-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized pyrene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, potentially altering the pyrene units or the pentadecane chain.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(Pentadecane-1,15-diyl)dipyrene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Medicine: Investigated for its potential use in drug delivery systems, where its structure may facilitate the transport of therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 1,1’-(Pentadecane-1,15-diyl)dipyrene exerts its effects is primarily related to its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful in imaging and sensing applications. The molecular targets and pathways involved in its action are largely dependent on its interaction with other molecules and materials in its environment .
Comparison with Similar Compounds
1,1’-(Pentadecane-1,15-diyl)dipyrene can be compared with other similar compounds, such as:
1,1’-(1,12-Dodecanediyl)dipyrene: Similar structure but with a shorter dodecane chain, affecting its physical and chemical properties.
9,10-di(pyren-1-yl)anthracene: Contains anthracene units instead of a pentadecane chain, used in OLEDs for its deep-blue emission properties.
The uniqueness of 1,1’-(Pentadecane-1,15-diyl)dipyrene lies in its specific chain length and the resulting properties, making it suitable for specialized applications in fluorescence-based technologies.
Properties
CAS No. |
61549-36-8 |
---|---|
Molecular Formula |
C47H48 |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
1-(15-pyren-1-ylpentadecyl)pyrene |
InChI |
InChI=1S/C47H48/c1(2-4-6-8-10-12-16-34-22-24-40-28-26-36-18-14-20-38-30-32-42(34)46(40)44(36)38)3-5-7-9-11-13-17-35-23-25-41-29-27-37-19-15-21-39-31-33-43(35)47(41)45(37)39/h14-15,18-33H,1-13,16-17H2 |
InChI Key |
RAPZHJOZUJNAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.